molecular formula C7H6F2N2O B13905044 4-Amino-2,6-difluorobenzamide

4-Amino-2,6-difluorobenzamide

Cat. No.: B13905044
M. Wt: 172.13 g/mol
InChI Key: XTJHFSCWXORCGH-UHFFFAOYSA-N
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Description

4-Amino-2,6-difluorobenzamide is an organic compound with the molecular formula C7H6F2N2O It is a derivative of benzamide, characterized by the presence of amino and difluoro substituents on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-2,6-difluorobenzamide typically involves the introduction of amino and difluoro groups onto a benzamide backbone. One common method involves the reaction of 2,6-difluorobenzoyl chloride with ammonia to form 2,6-difluorobenzamide, followed by nitration and subsequent reduction to introduce the amino group.

Industrial Production Methods: Industrial production of this compound can be achieved through a biocatalytic process using recombinant Escherichia coli expressing nitrile hydratase. This method offers advantages such as high catalytic efficiency and environmental friendliness .

Chemical Reactions Analysis

Types of Reactions: 4-Amino-2,6-difluorobenzamide undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The difluoro groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Reagents like sodium methoxide and potassium tert-butoxide are used for nucleophilic substitution reactions.

Major Products: The major products formed from these reactions include nitro derivatives, amines, and substituted benzamides.

Scientific Research Applications

4-Amino-2,6-difluorobenzamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Amino-2,6-difluorobenzamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the enzyme succinate dehydrogenase by forming hydrogen bonds with key amino acid residues . This inhibition disrupts the metabolic pathways, leading to its bioactive effects.

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the presence of both amino and difluoro groups, which confer distinct chemical and biological properties. Its ability to inhibit specific enzymes and its applications in diverse fields make it a compound of significant interest.

Properties

Molecular Formula

C7H6F2N2O

Molecular Weight

172.13 g/mol

IUPAC Name

4-amino-2,6-difluorobenzamide

InChI

InChI=1S/C7H6F2N2O/c8-4-1-3(10)2-5(9)6(4)7(11)12/h1-2H,10H2,(H2,11,12)

InChI Key

XTJHFSCWXORCGH-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1F)C(=O)N)F)N

Origin of Product

United States

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